(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Overview
Description
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone: is a complex organic molecule featuring a variety of functional groups Its structure comprises a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to an imidazo[1,2-a]pyridine framework
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been reported to exhibit potent activity againstMycobacterium tuberculosis . Similarly, imidazole-containing compounds have shown a broad range of biological properties, including antibacterial, antimycobacterial, anti-inflammatory, and antitumor activities .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the targetDprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Imidazole derivatives have also been reported to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
It is known that benzothiazole derivatives can interfere with the cell wall biosynthesis of mycobacterium tuberculosis by inhibiting the enzyme dpre1 . Imidazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Both benzothiazole and imidazole moieties are known to possess good pharmacokinetic properties, contributing to their wide use in medicinal chemistry .
Result of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: The synthesis begins with the preparation of the benzo[d]thiazol-2-yloxy derivative. This can be achieved through a nucleophilic substitution reaction involving benzo[d]thiazole and an appropriate alkyl halide.
Formation of Azetidine Ring: The azetidine ring is introduced via cyclization reactions, often involving azetidine-2-carboxylic acid and suitable protecting groups to control the reaction pathway.
Coupling Reaction: The final step involves coupling the benzo[d]thiazol-2-yloxy derivative with 2-methylimidazo[1,2-a]pyridine under conditions that facilitate the formation of a methanone linkage. Commonly used reagents include coupling agents like EDC or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Scale-Up Synthesis: Industrial production typically employs optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methanone linkage, potentially yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are typically used under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst, often under reflux conditions.
Major Products Formed
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Corresponding alcohols or reduced methanone derivatives.
Substitution Products: A variety of substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of more complex molecules through subsequent reactions.
Biology and Medicine
Pharmacophore: Its structural motifs are found in several biologically active molecules, suggesting potential use in drug discovery and development.
Bioactivity Studies: Preliminary studies indicate that derivatives of this compound exhibit interesting bioactivities, such as antimicrobial and anticancer properties.
Industry
Material Science: The compound's unique electronic properties make it a candidate for the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
(2-Benzo[d]thiazolylthio)acetic acid: Shares the benzo[d]thiazole core but differs in its functional groups and overall reactivity.
(3-Aminoazetidin-1-yl)(pyridin-3-yl)methanone: Features an azetidine ring and methanone linkage but lacks the benzo[d]thiazole and imidazo[1,2-a]pyridine moieties.
Uniqueness
The combination of the benzo[d]thiazole, azetidine, and imidazo[1,2-a]pyridine in a single molecule imparts unique reactivity and bioactivity profiles, distinguishing it from other compounds with similar individual moieties.
There you have it: a detailed dive into the world of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone. Quite a mouthful, but equally fascinating!
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-17(23-9-5-4-8-16(23)20-12)18(24)22-10-13(11-22)25-19-21-14-6-2-3-7-15(14)26-19/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHLXKIDSVMATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)OC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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